1-Benzyl-2,3-dimethylpiperidin-4-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis
The piperidine motif is a privileged structure in drug discovery and organic synthesis due to its versatile three-dimensional conformations and its ability to serve as a scaffold for the introduction of various functional groups. researchgate.net The synthesis of highly substituted piperidine analogs is a significant area of research, as these compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com The development of stereoselective methods for the synthesis of polysubstituted piperidines is of particular importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. nih.gov
Various synthetic strategies have been developed to construct the piperidine ring, including hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions. nih.gov These methods allow for the creation of a diverse library of piperidine-containing molecules for further investigation in chemical and biological studies.
Overview of Substituted Piperidine Amines in Chemical Research
Substituted piperidine amines are a class of compounds that have been extensively explored in medicinal chemistry. The presence of an amine group on the piperidine ring provides a site for further functionalization and can play a crucial role in the molecule's interaction with biological targets. These compounds are investigated for a wide range of potential applications, including their use as intermediates in the synthesis of more complex molecules. smolecule.com
A notable example of the importance of substituted piperidine amines is the use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) as a critical chiral intermediate in the synthesis of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The specific stereochemistry of the piperidine amine is crucial for the biological activity of the final drug molecule. This highlights the significance of developing synthetic routes to enantiomerically pure substituted piperidine amines.
Structural Context of 1-Benzyl-2,3-dimethylpiperidin-4-amine
The chemical structure of this compound features a piperidine ring with a benzyl (B1604629) group attached to the nitrogen atom (N1), methyl groups at the C2 and C3 positions, and an amine group at the C4 position. The presence of multiple stereocenters at the C2, C3, and C4 positions means that this compound can exist as several different stereoisomers.
The relative and absolute stereochemistry of the substituents on the piperidine ring significantly influences the molecule's three-dimensional shape and, consequently, its chemical and biological properties. For instance, the (3R,4R) stereoisomer is a key building block for the synthesis of Tofacitinib. The benzyl group on the nitrogen atom is often used as a protecting group during synthesis and can be removed in later steps to allow for further modification.
Below is a data table summarizing the key chemical properties of a specific stereoisomer, (2R,3R,4R)-1-benzyl-2,3-dimethylpiperidin-4-amine.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | (2R,3R,4R)-1-benzyl-2,3-dimethylpiperidin-4-amine |
| InChI | InChI=1S/C14H22N2/c1-11-12(2)16(9-8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12+,14+/m0/s1 |
| InChIKey | NWKPWPVTPIKZQR-OUCADQQQSA-N |
| SMILES | C[C@H]1C@HCC2=CC=CC=C2)C |
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-12(2)16(9-8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
InChI Key |
NWKPWPVTPIKZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1N)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Benzyl 2,3 Dimethylpiperidin 4 Amine
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular weight of 1-Benzyl-2,3-dimethylpiperidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.
The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. The substituents—the benzyl (B1604629) group at N1, the two methyl groups at C2 and C3, and the amine group at C4—can occupy either axial or equatorial positions. The relative orientation of these substituents is determined by analyzing chemical shifts and spin-spin coupling constants in the ¹H NMR spectrum.
¹H NMR Spectroscopy: The proton spectrum would reveal signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the piperidine ring protons, the methyl protons, and the amine protons. The benzylic protons (N-CH₂-Ph) are expected to appear as a singlet or a pair of doublets around 3.5 ppm, similar to the signal observed at 3.49 ppm for 1-benzylpiperidin-4-amine. rsc.org The aromatic protons would resonate in the 7.2-7.4 ppm region. rsc.org
The chemical shifts and coupling constants (J-values) of the piperidine ring protons are particularly informative for stereochemical assignment. Protons in axial positions are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons depends on the dihedral angle between them, which can be used to infer their relative (cis/trans) orientation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial relationships, which is a key feature in analyzing the chair conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the presence of all 14 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments: aromatic carbons of the benzyl ring, the benzylic methylene carbon, the piperidine ring carbons, and the methyl carbons. For comparison, the ¹³C NMR spectrum of 1-benzylpiperidin-4-amine shows signals for the piperidine CH₂ carbons between 35 and 53 ppm, the CH-NH₂ carbon at 48.77 ppm, and the benzylic CH₂ at 63.08 ppm. rsc.org
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximity between protons, providing definitive evidence for the relative configuration of the methyl and amine substituents on the piperidine ring.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (N-CH₂-Ph) | ~3.5 | Singlet or AB quartet |
| Piperidine Ring (CH, CH₂) | 1.5 - 3.0 | Multiplets |
| Methyl (C-CH₃) | 0.8 - 1.2 | Doublets |
| Amine (NH₂) | 1.0 - 2.5 (broad) | Singlet (broad) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.
The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also expected around 1600 cm⁻¹. Aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H stretching from the benzyl group would be observed just above 3000 cm⁻¹. The C-N stretching vibrations for the tertiary amine of the piperidine and the primary amine would be found in the fingerprint region, typically between 1020-1250 cm⁻¹. Characteristic absorptions for the monosubstituted benzene (B151609) ring include C=C stretching bands around 1450-1600 cm⁻¹ and strong C-H out-of-plane bending bands between 690-770 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1020 - 1250 |
| Monosubstituted Benzene | C-H Out-of-plane Bend | 690 - 770 (two bands) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. The molecular formula of this compound is C₁₄H₂₂N₂.
The calculated monoisotopic mass of this compound is 218.1783 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. A prominent fragmentation pattern for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would generate the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of the benzyl group to give a fragment corresponding to the piperidine ring structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition to within a few parts per million, providing unambiguous verification of the molecular formula. For instance, the related compound 1-benzylpiperidin-4-amine shows a protonated molecular ion [M+H]⁺ at m/z 190.1 in its mass spectrum. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide structural information in solution or the gas phase, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely map the atomic positions in three-dimensional space, providing definitive proof of connectivity, configuration, and conformation.
Crystal Packing and Intermolecular Interactions
An X-ray crystal structure of this compound would reveal the preferred conformation of the molecule in the solid state. It would confirm the chair conformation of the piperidine ring and establish the exact axial or equatorial disposition of all substituents. This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape.
Absolute Configuration Determination
This compound is a chiral molecule due to the stereocenters at C2, C3, and C4. While NMR can determine the relative stereochemistry, X-ray crystallography is a powerful tool for determining the absolute configuration. If the compound is resolved into its individual enantiomers and crystallized, anomalous dispersion techniques can be used to assign the absolute stereochemistry (R/S configuration) at each chiral center without ambiguity. This method was successfully used to determine the absolute stereochemistry of related optically pure trans-1-benzyl-4-aminopiperidin-3-ols. rsc.org This definitive assignment is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Conformational Analysis of the Piperidine Ring
The conformational behavior of this compound is primarily governed by the spatial arrangement of its four substituents—a benzyl group at the nitrogen (N1), two methyl groups at C2 and C3, and an amine group at C4—on the flexible piperidine ring. The interplay of steric hindrance, 1,3-diaxial interactions, and electronic effects determines the most stable conformer(s).
The piperidine ring in this compound is expected to exist almost exclusively in a chair conformation. Two distinct chair conformers are possible for each stereoisomer, interconverting via a process known as ring flipping or chair-chair interconversion. The energetic preference for one chair form over the other is dictated by the energy cost associated with placing substituents in axial versus equatorial positions.
Generally, bulky substituents are energetically favored in the more spacious equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions.
N-Benzyl Group: The large N-benzyl group has a strong preference for the equatorial position to minimize steric strain. An axial N-benzyl group would introduce significant steric hindrance.
C2 and C3-Methyl Groups: The relative orientation of the 2-methyl and 3-methyl groups (cis or trans) is crucial. In a trans-2,3-dimethyl arrangement, one methyl group can be axial and the other equatorial, or both can be equatorial in a twisted conformation. In a cis-2,3-dimethyl arrangement, one must be axial and the other equatorial in a standard chair. The most stable arrangement will seek to place the maximum number of methyl groups in equatorial positions.
The thermodynamically most stable conformation for a given stereoisomer of this compound will be the chair form that maximizes the number of bulky substituents in equatorial positions. For instance, in the case of a trans-diaxial arrangement of the two methyl groups being disfavored, the ring would likely flip to a conformer where they are in a trans-diequatorial orientation. rsc.org The final conformational equilibrium is a balance of all steric interactions within the molecule.
| Substituent | Position | Predicted Preferred Orientation | Rationale |
|---|---|---|---|
| Benzyl | N1 | Equatorial | Minimization of steric hindrance. |
| Methyl | C2 | Equatorial | Avoidance of 1,3-diaxial interactions. |
| Methyl | C3 | Equatorial | Dependent on relative stereochemistry; equatorial preference to reduce strain. |
| Amine | C4 | Equatorial | General preference for equatorial placement to minimize steric interactions. |
A more quantitative description of the piperidine ring's conformation can be achieved using Cremer-Pople puckering parameters. These parameters define the exact shape and degree of non-planarity of any N-membered ring. For a six-membered ring, the conformation is described by a total puckering amplitude (Q) and two phase angles (θ and φ).
Total Puckering Amplitude (Q): This parameter measures the degree of puckering. A value of Q = 0 Å corresponds to a completely flat ring. For cyclohexane, a typical Q value is around 0.56 Å.
Phase Angles (θ and φ): These angles describe the type of conformation. An ideal chair conformation is characterized by θ = 0° or 180°, while boat and twist-boat conformations are found at θ = 90°.
For this compound, the chair conformation is expected to be slightly distorted from the ideal geometry due to the varying steric demands of the substituents. This distortion would be reflected in the puckering parameters. For example, steric repulsion might cause a slight flattening of the ring at one end, which would be captured by a deviation of θ from 0° or 180°. Asymmetry in the substitution pattern ensures that the molecule is chiral and will not possess any symmetry elements that would constrain the ring to an ideal, symmetrical chair.
| Parameter | Ideal Chair | Ideal Boat | Twist-Boat |
|---|---|---|---|
| Total Puckering Amplitude (Q) in Å | ~0.56 | ~0.65 | ~0.60 |
| Theta (θ) in degrees | 0 or 180 | 90 | 90 |
| Phi (φ) in degrees | Undefined | 0, 60, 120... | 30, 90, 150... |
The piperidine ring is not static but undergoes dynamic processes. The most significant is the chair-chair interconversion, where the ring "flips," causing all axial substituents to become equatorial and vice versa. This process has a significant energy barrier, which is influenced by the substituents.
For this compound, the energy difference between the two chair conformers is expected to be large due to the strong preference of the bulky benzyl and methyl groups for the equatorial position. Consequently, the conformational equilibrium will heavily favor one chair form. The energy barrier to ring inversion would also be affected by the substituents.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such processes. By analyzing spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases. From this data, the activation energy (ΔG‡) for the ring flip can be calculated, providing insight into the conformational flexibility of the molecule. While specific experimental data for this compound is not available in the literature, studies on similarly substituted N-benzylpiperidines suggest that the barrier to ring inversion would be in the range of 10-14 kcal/mol. researchgate.net Additionally, rotation around the N-CH₂(phenyl) bond represents another dynamic process that could be studied by these methods. scielo.br
Chemical Reactivity and Derivatization of 1 Benzyl 2,3 Dimethylpiperidin 4 Amine
Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine, making it nucleophilic and basic. Its reactivity is primarily centered on its lone pair of electrons.
As a tertiary amine, the piperidine nitrogen can react with alkyl halides to undergo a further N-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of an alkyl halide. researchgate.net The reaction typically proceeds by mixing the amine with an alkylating agent, such as an alkyl iodide or bromide, often in a polar solvent like acetonitrile (B52724) or DMF. researchgate.netchemicalforums.com The presence of a base like potassium carbonate can be used to neutralize the acid formed if the starting material were a secondary amine, but for a tertiary amine, the reaction proceeds directly to the salt. researchgate.net The steric bulk from the adjacent 2,3-dimethyl groups may slow the rate of this reaction compared to un-substituted N-benzylpiperidine.
Table 1: Representative N-Alkylation of Tertiary Amines
| Amine Substrate | Alkylating Agent | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylpiperidine | Methyl Iodide | Acetonitrile | Room Temperature | N-Alkyl-N-methylpiperidinium iodide |
| N-Benzylpiperidine | Ethyl Bromide | DMF | 0°C to Room Temp | N-Benzyl-N-ethylpiperidinium bromide |
The tertiary piperidine nitrogen in 1-Benzyl-2,3-dimethylpiperidin-4-amine is generally unreactive towards common acylating agents like acyl chlorides or anhydrides under standard conditions. Unlike primary or secondary amines, it lacks a proton to be eliminated after the initial nucleophilic attack on the carbonyl group, preventing the formation of a stable amide product. While reactions with highly reactive acylating agents might lead to the formation of an unstable acylammonium salt, these intermediates are prone to decomposition or may participate in subsequent, more complex reactions rather than simple N-acylation. rsc.org
Reactivity of the Primary Amine Moiety
The primary amino group at the C-4 position is a key site for derivatization due to its high nucleophilicity and the presence of two reactive N-H bonds.
The primary amine readily undergoes acylation with various electrophilic reagents to form amides. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Similarly, ureation, the formation of urea (B33335) derivatives, is a facile reaction for the primary amine. This is commonly achieved by reacting the amine with an isocyanate. commonorganicchemistry.com Alternatively, reagents such as carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to form a reactive intermediate that subsequently reacts with the amine to yield the urea product. commonorganicchemistry.comthieme-connect.com The reaction of amines with urea at elevated temperatures can also produce ureido compounds through a transamidation process, driven by the in situ generation of isocyanic acid. nih.gov
Table 2: Derivatization of the 4-Amino Group
| Reaction Type | Reagent | Coupling Agent/Base | Solvent | Product |
|---|---|---|---|---|
| Amidation | Benzoyl chloride | Triethylamine | Dichloromethane (B109758) | N-(1-benzyl-2,3-dimethylpiperidin-4-yl)benzamide |
| Amidation | Acetic anhydride | Pyridine (B92270) | Dichloromethane | N-(1-benzyl-2,3-dimethylpiperidin-4-yl)acetamide |
| Amidation | Carboxylic Acid | HATU, DIPEA | DMF | Corresponding Amide |
| Ureation | Phenyl isocyanate | None | THF or DMF | 1-(1-benzyl-2,3-dimethylpiperidin-4-yl)-3-phenylurea |
The primary amine at C-4 reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild acid catalysis, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. masterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.compnrjournal.com A wide range of aromatic and aliphatic aldehydes and ketones can be used in this transformation. organic-chemistry.org
Enamine formation, in contrast, is characteristic of the reaction between a secondary amine and a carbonyl compound containing an α-hydrogen. Since the 4-amino group is primary, it will preferentially form an imine.
Table 3: Imine Formation with 4-Aminopiperidine Analogs
| Amine Substrate | Carbonyl Compound | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 4-Aminopiperidine derivative | Benzaldehyde | Acetic Acid | Reflux in Toluene | N-benzylidene-piperidin-4-amine derivative |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Moieties
The benzyl (B1604629) and piperidine moieties of the molecule exhibit distinct reactivities towards substitution reactions.
The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The N-alkyl group (the piperidine ring attached via a methylene (B1212753) bridge) is an electron-donating group. Therefore, it acts as an activating group, making the benzene (B151609) ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com It directs incoming electrophiles to the ortho and para positions. uci.edulibretexts.org
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Group
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-nitrobenzyl)- and 1-(4-nitrobenzyl)- derivatives |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(2-bromobenzyl)- and 1-(4-bromobenzyl)- derivatives |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 1-(2-alkylbenzyl)- and 1-(4-alkylbenzyl)- derivatives |
The saturated aliphatic piperidine ring is generally inert to nucleophilic or electrophilic substitution on its carbon-hydrogen bonds under normal conditions. However, the carbons alpha to the piperidine nitrogen (C-2 and C-6) can be susceptible to oxidation, which may proceed via the formation of an iminium ion intermediate. acs.org Such intermediates are highly reactive towards nucleophiles. Direct nucleophilic substitution on the ring is not a viable pathway unless a suitable leaving group is present on one of the ring carbons.
Oxidation and Reduction Pathways of the Functional Groups
The structural features of this compound offer several sites for oxidation and reduction reactions. These transformations can alter the molecule's properties or serve as a step towards creating new derivatives.
Oxidation Pathways
The primary sites for oxidation on the molecule are the benzylic carbon, the carbon atoms on the piperidine ring adjacent (alpha) to the tertiary nitrogen, and the primary amino group.
Benzylic Oxidation: The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of a benzoyl group, ultimately resulting in N-benzoyl-2,3-dimethylpiperidin-4-amine. This transformation typically requires strong oxidizing agents.
Piperidine Ring Oxidation: The C-H bonds at the C-2 and C-6 positions of the piperidine ring, being alpha to the tertiary nitrogen, are activated towards oxidation. This can proceed through the formation of an intermediate N-acyliminium ion. nih.govchemrxiv.org In some cases, biological N-oxidation of a piperidine ring can yield metabolites like N-hydroxypiperidine or tetrahydropyridine-1-oxide (a nitrone). nih.gov
Oxidative N-Debenzylation: The N-benzyl group can be removed oxidatively. This method serves as an alternative to reductive debenzylation for deprotection of the piperidine nitrogen. ccspublishing.org.cn
Reduction Pathways
Reduction reactions primarily focus on the removal of the N-benzyl protecting group, a common strategy in synthetic chemistry to free up the secondary amine for further derivatization.
Catalytic Hydrogenolysis (N-Debenzylation): The most prevalent reduction method is the cleavage of the N-benzyl bond through catalytic transfer hydrogenation or high-pressure catalytic hydrogenation. mdma.ch This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or ammonium formate. mdma.chsciencemadness.org The process yields 2,3-dimethylpiperidin-4-amine and toluene. This deprotection is a key step, enabling the subsequent synthesis of diverse analogues by introducing different substituents on the piperidine nitrogen. nih.gov
The following table summarizes the potential oxidation and reduction reactions for the key functional groups of the compound.
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product(s) |
| N-Benzyl | Oxidation | Strong oxidizing agents | N-Benzoyl-2,3-dimethylpiperidin-4-amine |
| N-Benzyl | Reduction (Debenzylation) | Pd/C, H₂ or Ammonium Formate | 2,3-Dimethylpiperidin-4-amine |
| Piperidine Ring (α-Carbons) | Oxidation | Hypervalent iodine reagents, Photocatalysis | N-Acyliminium ion intermediates, Hydroxylated derivatives |
| Tertiary Amine (Piperidine N) | Oxidation | Microsomal enzymes | N-oxide derivatives |
Synthesis of Structurally Modified Analogues of this compound
The synthesis of structurally modified analogues of this compound can be achieved by targeting its reactive functional groups. The primary amine at the C-4 position and the piperidine nitrogen (after debenzylation) are the principal sites for derivatization.
Derivatization of the 4-Amino Group
The primary amine is a versatile handle for introducing a wide array of substituents.
N-Acylation: The amino group can be readily acylated by reacting with various acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, reaction with benzoyl chloride would yield N-(1-benzyl-2,3-dimethylpiperidin-4-yl)benzamide. Similarly, reaction with benzoylisothiocyanate can be used to form thiourea (B124793) derivatives. researchgate.net
N-Alkylation: The synthesis of secondary or tertiary amines at the C-4 position can be achieved through reaction with alkyl halides.
Reductive Amination: A controlled method for N-alkylation involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with an agent like sodium borohydride (B1222165) to yield the N-alkylated product.
Modification of the N-Benzyl Group and Piperidine Nitrogen
Aromatic Substitution: Analogues with substituents on the phenyl ring can be synthesized by using a appropriately substituted benzyl bromide or benzylamine (B48309) in the initial construction of the piperidine scaffold. chemicalbook.com
N-Substituent Variation: As previously mentioned, a powerful strategy for creating a diverse library of analogues involves the hydrogenolytic removal of the N-benzyl group. mdma.ch The resulting secondary amine, 2,3-dimethylpiperidin-4-amine, serves as a versatile intermediate. This intermediate can then be reacted with a wide range of electrophiles to install different N-substituents, thereby creating analogues with varied steric and electronic properties.
Synthesis of the Piperidine Core
The synthesis of the core this compound structure itself, and its analogues with modifications on the ring, would likely start from a suitable precursor. A common approach for related structures is the synthesis of an N-benzyl-4-piperidone intermediate, followed by reductive amination to install the C-4 amino group. guidechem.comresearchgate.net For the target molecule, this would require the synthesis of N-benzyl-2,3-dimethyl-4-piperidone. The stereochemistry of the three chiral centers at C-2, C-3, and C-4 is a critical aspect, and stereocontrolled synthetic routes, potentially starting from chiral precursors or employing asymmetric synthesis, would be necessary to obtain specific stereoisomers. chemicalbook.com
The table below outlines potential synthetic strategies for creating analogues.
| Modification Site | Synthetic Strategy | Example Precursors/Reagents | Resulting Analogue Type |
|---|---|---|---|
| 4-Amino Group | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |
| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH₄ | N-Alkyl derivatives |
| N-Benzyl Group (Aromatic Ring) | De Novo Synthesis | Substituted Benzylamines/Bromides | Phenyl-substituted analogues |
Advanced Analytical Techniques in the Research of 1 Benzyl 2,3 Dimethylpiperidin 4 Amine
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers, which is critical in the synthesis and quality control of stereoisomeric compounds like 1-Benzyl-2,3-dimethylpiperidin-4-amine. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and enabling their separation. mdpi.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is the most established method for this purpose. mdpi.com
The enantiomeric excess (ee), a measure of the purity of a chiral sample, is accurately determined by chiral HPLC analysis. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly and effectively used for the resolution of chiral amines and their derivatives. mdpi.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. sigmaaldrich.com Both normal-phase and polar organic modes can be effective, depending on the specific properties of the analyte. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Screening Conditions for Piperidine (B6355638) Derivatives
This table represents typical starting conditions for method development in the chiral separation of compounds structurally related to this compound.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Chiral Stationary Phase | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) | Methanol/Acetonitrile (B52724) (50:50, v/v) with 0.1% acid/base modifier |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Column Temperature | 25 °C | 30 °C |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. intertek.comnih.gov While one-dimensional (1D) 1H and 13C NMR spectra provide fundamental information about the chemical environment of atoms, advanced two-dimensional (2D) NMR techniques are essential for piecing together the complex architecture and stereochemistry of this compound. numberanalytics.comchemrxiv.org
The relative stereochemistry of substituents on the piperidine ring can be determined by analyzing coupling constants (J values) in high-resolution 1H NMR spectra and through various 2D NMR experiments. nih.govrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons and tracing the connectivity of the carbon backbone. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with their attached carbon atoms (¹H-¹³C), providing an unambiguous assignment of carbon resonances. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule, such as the benzyl (B1604629) group to the piperidine nitrogen. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY can establish the cis or trans relationship between the methyl groups and the amine substituent by observing through-space correlations. nih.gov
Table 2: Application of Advanced NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Application to this compound |
| COSY | Identifies ¹H-¹H coupling pathways. | Maps proton connectivity within the piperidine ring. |
| HSQC | Correlates protons to their directly bonded carbons. | Assigns specific ¹³C signals to each protonated carbon. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the attachment of the benzyl group to the nitrogen and the positions of the methyl groups. |
| NOESY | Reveals through-space proximity of protons. | Determines the relative stereochemistry (cis/trans) of the substituents at the C2, C3, and C4 positions. |
Combined Spectroscopic and Diffraction Approaches
For an unambiguous and definitive determination of a complex molecule's three-dimensional structure, a single technique is often insufficient. The gold standard in structural elucidation involves the combination of spectroscopic methods with single-crystal X-ray diffraction. chemrxiv.org While advanced NMR techniques can strongly suggest the relative stereochemistry, X-ray crystallography provides direct and unequivocal evidence of both the relative and absolute configuration of all chiral centers in a molecule, provided a suitable crystal can be grown. nih.govrsc.orgresearchgate.net
This combined approach leverages the strengths of each method. NMR spectroscopy provides a detailed picture of the molecule's structure in solution, which is often the biologically relevant state. chemrxiv.org X-ray diffraction, in contrast, gives a precise atomic-level map of the molecule's conformation in the solid crystalline state. mdpi.comresearchgate.net The convergence of data from both NMR and X-ray analysis provides the highest possible confidence in the structural assignment of a specific stereoisomer of this compound. researchgate.net
Table 3: Complementary Roles of Spectroscopy and Diffraction
| Technique | Primary Role | Type of Data | Limitations |
| NMR Spectroscopy | Elucidates structure and stereochemistry in solution. | Connectivity, coupling constants, spatial proximities. | Can be ambiguous for complex stereoisomers; provides relative, not absolute, stereochemistry without chiral auxiliaries. |
| X-ray Diffraction | Determines precise 3D structure and absolute configuration in the solid state. | Atomic coordinates, bond lengths, bond angles. | Requires a high-quality single crystal; structure may differ from solution conformation. |
| Mass Spectrometry | Determines molecular weight and elemental formula. | Mass-to-charge ratio (m/z), fragmentation patterns. | Provides no stereochemical information. |
Future Directions in the Academic Research of 1 Benzyl 2,3 Dimethylpiperidin 4 Amine and Piperidine Amines
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in synthesizing biologically active molecules. For a compound like 1-Benzyl-2,3-dimethylpiperidin-4-amine, which has multiple stereocenters, the development of efficient and highly stereoselective synthetic routes is a significant academic challenge. Future research will likely focus on moving beyond classical methods towards more advanced and elegant strategies.
Key areas for exploration include:
Asymmetric Catalysis: Expanding the use of transition-metal catalysis (e.g., using palladium, gold, or iridium) and organocatalysis could provide direct, enantioselective routes to polysubstituted piperidines. nih.govajchem-a.com For instance, iridium-catalyzed allylic etherification has been shown to be a highly regio- and diastereoselective method for accessing piperidine (B6355638) precursors. researchgate.net
Substrate-Controlled Syntheses: Methods that leverage existing chirality in a starting material to direct the formation of new stereocenters are highly valuable. This could involve diastereoselective hydrogenation of substituted pyridine (B92270) precursors or cyclization of chiral acyclic amines. nih.govrsc.org
Multi-component Reactions (MCRs): Designing novel MCRs that can construct the polysubstituted piperidine core in a single, convergent step is a major goal for improving synthetic efficiency. nih.gov A stereoselective three-component vinylogous Mannich-type reaction has already shown promise for building complex chiral piperidines, inspired by natural biosynthetic pathways. rsc.org
Photoredox Catalysis: Visible-light-driven reactions offer mild and sustainable alternatives for constructing and functionalizing piperidine rings. A radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov
These advanced methodologies could enable the synthesis of all possible stereoisomers of this compound, allowing for a thorough investigation of their unique properties.
| Synthetic Strategy | Potential Application for Piperidine Amines | Key Advantages |
| Asymmetric Catalysis | Enantioselective synthesis of specific stereoisomers. | High stereocontrol, access to chiral non-racemic products. |
| Substrate-Controlled Synthesis | Diastereoselective construction of the piperidine ring from chiral precursors. | Utilizes existing stereochemical information effectively. |
| Multi-component Reactions | Rapid, one-pot assembly of the polysubstituted scaffold. | High atom economy, operational simplicity, increased molecular diversity. |
| Photoredox Catalysis | Stereoselective cyclization and functionalization under mild conditions. | Sustainable, novel reactivity pathways. |
Exploration of Undiscovered Chemical Transformations
Beyond the synthesis of the piperidine core, future academic research will undoubtedly focus on discovering new ways to functionalize it. The this compound scaffold has multiple sites for potential modification, including the amine group, the aromatic ring of the benzyl (B1604629) group, and the C-H bonds of the piperidine ring itself.
Promising research avenues include:
Late-Stage C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds at a late stage in a synthetic sequence, avoiding the need for lengthy de novo synthesis of each new analog. Photoredox-catalyzed α-amino C–H arylation is a prime example, enabling the diastereoselective installation of aryl groups on complex piperidines. nih.gov Applying this to this compound could rapidly generate a library of novel derivatives.
Dearomative Functionalization: Developing methods to dearomatize the pyridine precursors to piperidines in a way that installs multiple functional groups simultaneously is a frontier in the field. researchgate.net This approach can transform simple, flat starting materials into complex, three-dimensional piperidine structures in a single step.
Ring-Distortion and Expansion/Contraction Reactions: Exploring reactions that alter the piperidine ring itself, such as ring-expansion to azepanes or contraction to pyrrolidines, could yield novel heterocyclic scaffolds. Ring expansion of pyrrolidine-based carbonates to 3-substituted piperidines has been shown to proceed stereoselectively. researchgate.net
Novel Amine and Amidine Chemistry: Utilizing the nitrogen atom's reactivity to explore transformations beyond simple alkylation or acylation is another area of interest. For example, the zinc(II)-mediated formation of amidines from piperidines and nitriles represents an under-explored chemical transformation. rsc.org
Application of Advanced Computational Chemistry for Deeper Understanding
Computational chemistry is an indispensable tool for modern chemical research. For complex molecules like this compound, computational methods can provide insights that are difficult or impossible to obtain through experiments alone.
Future academic work in this area will likely involve:
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of the different stereoisomers of this compound. nih.govresearchgate.net These calculations can help rationalize reaction outcomes, predict spectroscopic properties, and understand conformational preferences. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of piperidine derivatives in different environments, such as in aqueous solution. researchgate.netmdpi.com This is crucial for understanding how these molecules interact with biological systems, revealing key conformational changes and interactions with solvent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of analogs of this compound were synthesized and tested for a particular biological activity, QSAR modeling could be used to build predictive models that correlate structural features with activity. tandfonline.comresearchgate.net This can guide the design of more potent or selective compounds.
Molecular Docking: For investigating potential pharmaceutical applications, molecular docking can predict how different stereoisomers might bind to a biological target, such as an enzyme or receptor. researchgate.netnih.gov This can help to rationalize the differing biological activities of stereoisomers and guide the design of new analogs with improved binding affinity.
| Computational Method | Application to Piperidine Amines | Insights Gained |
| Density Functional Theory (DFT) | Calculating stable conformations, reaction transition states, and electronic properties. | Understanding of reactivity, stereoselectivity, and spectroscopic data. |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions in a biological environment (e.g., water, lipid bilayer). | Conformational flexibility, solvent interactions, binding dynamics. |
| QSAR | Correlating physicochemical properties of a series of analogs with their biological activity. | Predictive models for designing new compounds with enhanced activity. |
| Molecular Docking | Predicting the binding mode and affinity of a molecule to a protein target. | Rationalizing biological activity, structure-based drug design. |
Innovations in Structural and Conformational Characterization
The three-dimensional shape of a piperidine derivative is critical to its function. The piperidine ring typically adopts a chair conformation, but the precise orientation (axial vs. equatorial) of its substituents can have a profound impact on its properties. Future research will employ sophisticated analytical techniques to characterize the structure and conformational dynamics of polysubstituted piperidines.
Key areas for innovation are:
Advanced NMR Spectroscopy: While standard NMR is routine, more advanced techniques, such as variable temperature NMR and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about conformational equilibria and the spatial proximity of atoms. mdpi.com These methods will be essential for determining the preferred conformations of the this compound stereoisomers in solution. nih.gov
High-Resolution Mass Spectrometry: Techniques like conformer-specific Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy can provide highly accurate data on the structures and ionization energies of different conformers in the gas phase. rsc.org
Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and relative stereochemistry. Obtaining crystal structures for the different stereoisomers of this compound would be a key goal.
Chiroptical Spectroscopy: Techniques such as circular dichroism can provide information about the absolute configuration of chiral molecules, which is crucial for correlating structure with biological activity.
A detailed conformational analysis could reveal subtle differences between stereoisomers that lead to significant variations in their chemical reactivity and biological function. nih.gov
Role in Scaffold Diversity and Analog Design in Academic Chemical Synthesis
The true value of a molecule like this compound in academic research lies in its potential as a starting point for creating new and diverse chemical entities. Its polysubstituted and chiral nature makes it an ideal scaffold for building libraries of complex molecules.
Future research will focus on leveraging this scaffold for:
Fragment-Based Drug Discovery (FBDD): The piperidine scaffold is an excellent example of a three-dimensional (3D) fragment. rsc.orgwhiterose.ac.uk Collections of diverse piperidine isomers, including those derived from this compound, could be screened against biological targets to identify new starting points for drug discovery. nih.govrsc.org The 3D nature of these fragments allows them to explore chemical space not accessible to the flatter, more aromatic compounds that dominate many screening libraries. researchgate.net
Diversity-Oriented Synthesis (DOS): Using this compound as a central scaffold, a variety of functional groups can be introduced at its multiple modification points (the N-benzyl group, the C4-amine, etc.). This allows for the systematic exploration of chemical space around the core structure, which is a key principle in discovering compounds with novel biological activities. researchgate.net
Bioisosteric Replacement: The piperidine ring is often used as a bioisostere for other cyclic structures in drug design. researchgate.net Academic studies could explore how analogs of this compound, where the piperidine core is replaced with other saturated heterocycles, affect physicochemical and biological properties. thieme-connect.comenamine.net
By serving as a versatile building block, this compound and related piperidine amines will continue to be instrumental in the academic pursuit of novel molecules with unique structures and functions. ijnrd.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
